molecular formula C25H21Cl2NO4 B12638650 Fmoc-2,4-dichloro-D-homophenylalanine

Fmoc-2,4-dichloro-D-homophenylalanine

Cat. No.: B12638650
M. Wt: 470.3 g/mol
InChI Key: CRJTYUFAAFBWAR-HSZRJFAPSA-N
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Description

Fmoc-2,4-dichloro-D-homophenylalanine is a synthetic amino acid derivative used primarily in the field of proteomics research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The compound’s molecular formula is C25H21Cl2NO4, and it has a molecular weight of 470.34 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and substitution reactions .

Industrial Production Methods

Industrial production of Fmoc-2,4-dichloro-D-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,4-dichloro-D-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound and the deprotected amino acid .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-2,4-dichloro-D-homophenylalanine is used in the synthesis of peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The dichloro groups can act as probes to investigate the binding sites and mechanisms of various biological molecules .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its unique structure allows for the design of peptides with enhanced stability and bioactivity .

Industry

In the industrial sector, this compound is used in the production of specialized peptides for various applications, including drug development, diagnostics, and biotechnology .

Mechanism of Action

The mechanism of action of Fmoc-2,4-dichloro-D-homophenylalanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amino group for further reactions. The dichloro groups on the phenyl ring can interact with various molecular targets, influencing the properties and activities of the resulting peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-2,4-dichloro-D-homophenylalanine is unique due to the specific positioning of the dichloro groups on the phenyl ring. This positioning allows for specific interactions with molecular targets, making it a valuable tool in peptide synthesis and research .

Properties

Molecular Formula

C25H21Cl2NO4

Molecular Weight

470.3 g/mol

IUPAC Name

(2R)-4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1

InChI Key

CRJTYUFAAFBWAR-HSZRJFAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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